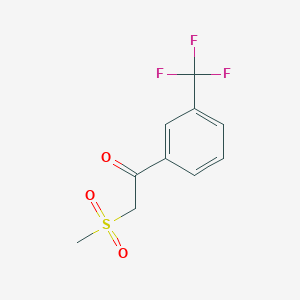

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone

説明

特性

IUPAC Name |

2-methylsulfonyl-1-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3S/c1-17(15,16)6-9(14)7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOAKSYPFZFHMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379572 | |

| Record name | 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128306-96-7 | |

| Record name | 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone (CAS No. 128306-96-7), a key intermediate in medicinal chemistry. The document details the compound's physicochemical properties, a validated, step-by-step synthesis protocol derived from established methodologies, and its critical role in the synthesis of selective COX-2 inhibitors. Furthermore, it outlines expected analytical characterization data and essential safety and handling protocols for laboratory professionals. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering expert insights into the synthesis and application of this important building block.

Compound Identification and Properties

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone is a trifluoromethylated α-sulfonyl ketone. The presence of both a strong electron-withdrawing trifluoromethyl group on the phenyl ring and a methylsulfonyl group alpha to the carbonyl makes it a highly functionalized and reactive intermediate. These features are pivotal in its role as a precursor in the synthesis of complex pharmaceutical agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors like Etoricoxib and Celecoxib.[1][2][3] The methylsulfonyl moiety is a well-established pharmacophore that imparts selectivity for the COX-2 enzyme.[4]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 128306-96-7 |

| Molecular Formula | C₁₀H₉F₃O₃S |

| Molecular Weight | 266.24 g/mol |

| IUPAC Name | 2-(methylsulfonyl)-1-[3-(trifluoromethyl)phenyl]ethanone |

| Synonyms | 3-(Methylsulfonylacetyl)benzotrifluoride |

| Appearance | Expected to be a solid at room temperature |

Synthesis Protocol: A Validated Two-Step Approach

While a direct, single-publication synthesis for this specific intermediate is not widely documented, a robust and scientifically sound two-step protocol can be established. This process begins with the commercially available precursor 3'-(Trifluoromethyl)acetophenone and proceeds via an α-brominated intermediate. This methodology is based on well-established and reliable organic transformations for α-halogenation of ketones and subsequent nucleophilic substitution.[5][6][7]

Causality of Experimental Design:

-

Step 1 (α-Bromination): The α-position of the ketone is activated by the carbonyl group, making it susceptible to electrophilic halogenation. Acidic conditions are employed to generate the enol tautomer, which is the nucleophilic species that reacts with elemental bromine.[8] Acetic acid serves as both a solvent and a catalyst.

-

Step 2 (Nucleophilic Substitution): The resulting α-bromoketone is an excellent electrophile for Sₙ2 reactions.[9][10] Sodium methanesulfinate is used as the nucleophile to introduce the methylsulfonyl group. The sulfinate anion displaces the bromide, forming the new carbon-sulfur bond to yield the final product.

Caption: Synthesis workflow for 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone.

Step-by-Step Methodology

PART A: Synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone (Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 18.8 g (0.1 mol) of 3'-(trifluoromethyl)acetophenone (CAS: 349-76-8) in 100 mL of glacial acetic acid.[11]

-

Bromination: From the dropping funnel, add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid dropwise to the stirred ketone solution at room temperature. The characteristic red-brown color of bromine should dissipate upon addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into 500 mL of ice-cold water. Quench any remaining bromine by adding a 10% aqueous solution of sodium thiosulfate until the yellow color disappears.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid, 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone, is typically used in the next step without further purification.[12]

PART B: Synthesis of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone (Final Product)

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude α-bromoketone from the previous step in 200 mL of dimethylformamide (DMF) and cool the solution to 0-5°C in an ice bath.

-

Nucleophilic Substitution: To the stirred solution, add 12.3 g (0.12 mol) of sodium methanesulfinate (NaSO₂Me) portion-wise, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC for the disappearance of the α-bromoketone.

-

Isolation: Pour the reaction mixture into 1 L of vigorously stirred ice-water. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone.

Application in Pharmaceutical Synthesis

This compound is a crucial building block for synthesizing selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure, a 1-aryl-2-sulfonylethanone, is a precursor to the central heterocyclic ring system found in drugs like Etoricoxib.[2][4][13][14]

In a typical synthetic route towards a COX-2 inhibitor, the α-sulfonyl ketone undergoes condensation with other reagents to form the final heterocyclic active pharmaceutical ingredient (API). The trifluoromethylphenyl group and the methylsulfonyl group are key pharmacophoric elements that ensure high potency and selectivity for the COX-2 enzyme over the COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects.[1]

Caption: Role as a key intermediate in the synthesis of COX-2 inhibitors.

Expected Analytical Characterization

While a complete public spectral database for this specific compound is not available, the following data are predicted based on the analysis of its structural fragments and related compounds.[11][15][16]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~3.2 (s, 3H, -SO₂CH ₃), ~4.8 (s, 2H, -COCH ₂SO₂-), 7.6-8.2 (m, 4H, Ar-H ). |

| ¹³C NMR | δ (ppm): ~45 (-SO₂C H₃), ~65 (-COC H₂SO₂-), ~124 (q, ¹JCF ≈ 272 Hz, -C F₃), 125-135 (Ar-C ), ~190 (-C =O). The aromatic carbons will show coupling with the fluorine atoms.[17] |

| IR (KBr) | ν (cm⁻¹): ~1700 (C=O stretch), ~1320 & ~1140 (asymmetric and symmetric SO₂ stretch), ~1330 (C-F stretch).[18][19][20] |

| Mass Spec (EI) | m/z: Expected molecular ion [M]⁺ at 266. Key fragments corresponding to the loss of •CH₃SO₂ (m/z 187) and the formation of the 3-(trifluoromethyl)benzoyl cation (m/z 173).[21][22][23] |

Safety and Handling

As a laboratory chemical, 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone requires careful handling. A specific Material Safety Data Sheet (MSDS) is not publicly available; however, a risk assessment based on its chemical class and the intermediates involved is mandatory.[24]

-

Hazard Class: The compound should be treated as harmful. The precursor, 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone, is a lachrymator and is corrosive.[9] Residual amounts may be present in the unpurified final product. Sulfones are generally stable but can decompose at high temperatures to release toxic sulfur oxides.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

2-(Methylsulfanyl)-1-phenylethan-1-one | C9H10OS | CID 220651. PubChem. ([Link])

- CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one.

- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

Baxter, R. R., & Schwan, F. (1955). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 27(8), 1342-1345. ([Link])

-

Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. ([Link])

-

Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. ([Link])

-

Supporting Information for Copper-Catalyzed Trifluoromethylation of Arylboronic Acids. ([Link])

-

α-Bromoketone synthesis by bromination. Organic Chemistry Portal. ([Link])

-

Infrared Spectra of Sulfones and Related Compounds. ResearchGate. ([Link])

-

Carbonyl Alpha-Substitution Reactions. Chemistry LibreTexts. ([Link])

-

3'-(Trifluoromethyl)acetophenone. NIST WebBook. ([Link])

- EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

Synthetic Access to Aromatic α-Haloketones. MDPI. ([Link])

- CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

-

A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. ResearchGate. ([Link])

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. ([Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. ([Link])

-

Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Chad's Prep. ([Link])

-

3'-(Trifluoromethyl)acetophenone. PubChem. ([Link])

- US7919633B2 - Process for preparation of celecoxib.

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC. ([Link])

-

Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry. ([Link])

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. ([Link])

-

Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. ResearchGate. ([Link])

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. ([Link])

-

SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. Deepak Group. ([Link])

-

Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium nitrate. The Royal Society of Chemistry. ([Link])

-

Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. PubMed. ([Link])

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. ([Link])

-

Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. Patsnap. ([Link])

- CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.

-

Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. ResearchGate. ([Link])

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. ([Link])

-

Design, Synthesis and Multitarget Biological Evaluation of Perfluoroalkylated Benzoylthiourea Compounds. ACS Publications. ([Link])

-

Alpha Halogenation of Ketones and Aldehydes. The Organic Chemistry Tutor. ([Link])

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. ([Link])

-

A process for the preparation of etoricoxib. European Patent Office. ([Link])

-

Introduction to IR Spectroscopy. Ketones. Epistemeo. ([Link])

-

Fragmentation and Interpretation of Spectra. ([Link])

-

13C NMR of pentafluorophenyl group. Reddit. ([Link])

-

Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. ChemComplete. ([Link])

-

Supporting Information for Aerobic Oxidation of Olefins into Ketones Catalyzed by PdCl2/TBHP. The Royal Society of Chemistry. ([Link])

-

Fragmentation (mass spectrometry). Wikipedia. ([Link])

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one - Google Patents [patents.google.com]

- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

- 15. rsc.org [rsc.org]

- 16. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. m.youtube.com [m.youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 24. alfa-chemistry.com [alfa-chemistry.com]

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone properties

An In-depth Technical Guide to 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone: Properties, Synthesis, and Applications

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal and process chemistry, the strategic design of molecular building blocks is paramount. 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone (CAS No. 128306-96-7) represents a quintessential example of such a scaffold.[1][2] This compound elegantly combines two high-value functional motifs onto a single, versatile framework: the α-sulfonyl ketone and the trifluoromethylphenyl group. The trifluoromethyl (TFM) group is a well-established bioisostere and metabolic blocker in drug design, while the α-sulfonyl ketone provides a reactive handle for a multitude of synthetic transformations.[3][4]

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of data to explain the causality behind its synthesis, reactivity, and utility. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique properties in their own discovery and development pipelines.

Caption: Mandatory workflow for safe handling.

Part 2: Robust Synthesis Strategies

The synthesis of α-sulfonyl ketones is a well-established field, yet the choice of route depends critically on starting material availability, scalability, and safety. Two primary, reliable pathways are detailed below.

Strategy 1: Oxidation of an α-Thioether Precursor

This two-step approach is often favored for its reliability and use of common reagents. The causality is simple: it is often easier to form a carbon-sulfur(II) bond and subsequently oxidize it than to directly form a carbon-sulfur(VI) bond in the desired position.

Caption: Synthetic workflow via the oxidation pathway.

Experimental Protocol (Oxidation Route):

-

Precursor Synthesis (α-Sulfanylation):

-

To a solution of 3'-(trifluoromethyl)acetophenone (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. The causality here is the need for a strong, non-nucleophilic base to quantitatively form the kinetic enolate.

-

Stir the resulting enolate solution for 30 minutes at -78 °C.

-

Add dimethyl disulfide (Me-S-S-Me) (1.2 eq) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

-

Purify the crude 2-(methylthio)-1-(3-(trifluoromethyl)phenyl)ethanone via column chromatography.

-

-

Oxidation to the Sulfone:

-

Dissolve the purified α-thioether (1.0 eq) in a suitable solvent such as methanol.

-

Add a catalytic amount of niobium carbide (NbC). [5]The catalyst is chosen for its high efficiency in promoting oxidation directly to the sulfone state, preventing accumulation of the sulfoxide intermediate.

-

Add 30% hydrogen peroxide (H₂O₂) (2.5 eq) dropwise, maintaining the temperature below 40 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the catalyst and concentrate the solution. The product can be recrystallized from an ethanol/water mixture to yield the final product as a crystalline solid.

-

Strategy 2: Nucleophilic Substitution with a Sulfinate Salt

This is a more direct approach, relying on the classic Sₙ2 reaction. Its success is contingent on the availability of the corresponding α-halo ketone. This method is often preferred for its atom economy.

Experimental Protocol (Substitution Route):

-

Starting Material: Begin with 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone. This can be synthesized by brominating 3'-(trifluoromethyl)acetophenone.

-

Displacement Reaction:

-

Dissolve sodium methanesulfinate (CH₃SO₂Na) (1.2 eq) in a polar aprotic solvent like DMF. The choice of a polar aprotic solvent is critical to solvate the cation while leaving the sulfinate anion highly nucleophilic.

-

Add the 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone (1.0 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallization may be necessary for higher purity.

-

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from the distinct reactivity of its three key regions: the acidic α-methylene bridge, the electrophilic ketone carbonyl, and the stable trifluoromethylphenyl ring.

Caption: Key reactive sites and their utility.

-

The α-Methylene Bridge (The Workhorse): The protons on the carbon situated between the carbonyl and sulfonyl groups are significantly acidic (pKa in the range of 12-14 in DMSO). This is due to the powerful electron-withdrawing nature of both adjacent groups, which stabilize the resulting carbanion via resonance. This allows for easy deprotonation with moderate bases (e.g., NaH, K₂CO₃) to form a soft nucleophile, which can be used in a variety of crucial C-C bond-forming reactions such as alkylations and aldol condensations. This makes the molecule an excellent precursor for building more complex carbon skeletons.

-

The Ketone Carbonyl (The Gateway): The carbonyl group is a classic electrophilic site. It is readily susceptible to:

-

Reduction: Asymmetric reduction can yield chiral alcohols, which are themselves valuable building blocks for neuroprotective agents and other pharmaceuticals. [6] * Nucleophilic Addition: Grignard reagents or organolithiums can add to the carbonyl to create tertiary alcohols.

-

Reductive Amination: Conversion to an amine provides a route to novel amine-containing scaffolds.

-

-

The Trifluoromethylphenyl Moiety (The Anchor): The TFM group is metabolically robust and highly lipophilic. [3]Its presence on the aromatic ring makes this entire fragment a desirable pharmacophore. In a synthetic context, it serves as a stable "anchor" that is carried through multiple synthetic steps to impart its beneficial drug-like properties to the final target molecule. Its strong electron-withdrawing nature also activates the carbonyl group toward nucleophilic attack.

Part 4: Applications in Drug Discovery and Beyond

The true value of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone lies in its role as an intermediate. Its structure is analogous to precursors used in the synthesis of high-profile pharmaceutical agents. For instance, related α-sulfonyl ketones are key intermediates in the synthesis of COX-2 inhibitors like Etoricoxib. [7] Hypothetical Application Workflow: Synthesis of a Novel Kinase Inhibitor

-

Enolate Formation: Deprotonate the title compound using K₂CO₃ in acetonitrile.

-

SₙAr Reaction: Add a heteroaromatic chloride (e.g., 2-chloropyrimidine). The stabilized carbanion acts as a nucleophile, displacing the chloride to forge a new C-C bond. This is a self-validating step; the reaction progress can be easily monitored for the consumption of starting materials and formation of a new, more complex product.

-

Carbonyl Reduction: Reduce the ketone to an alcohol using sodium borohydride.

-

Functionalization: The resulting secondary alcohol can be further functionalized, for example, by esterification or etherification, to modulate solubility and cell permeability, completing the synthesis of a potential drug candidate.

This workflow demonstrates how the inherent reactivity of the molecule can be logically exploited to rapidly build molecular complexity, making it an invaluable tool for medicinal chemists.

Conclusion

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone is far more than a simple chemical. It is a strategically designed platform for synthetic innovation. Its combination of a stable, drug-like aromatic core with a highly versatile α-sulfonyl ketone functional group provides chemists with a reliable and powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and reactivity, as outlined in this guide, is essential for unlocking its full potential in research and development.

References

-

1-3[-(TRIFLUOROMETHYL)FLUOROPHENYL]-2-(METHYLSULFONYL)ETHANONE Request for Quotation. ChemBK. [Link]

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. [Link]

- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

Synthesis of γ‐Keto Sulfones through A Three‐Component Reaction of Cyclopropanols, DABCO·(SO2)2 and Alkyl Halides. UQ eSpace. [Link]

-

Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Semantic Scholar. [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

Safety Data Sheet. Angene Chemical. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-(METHYLSULFONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANONE | 128306-96-7 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone structure

Technical Guide: Synthesis and Application of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone

Executive Summary 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone (CAS 128306-96-7) is a critical fluorinated building block in medicinal chemistry.[1] It serves as a pivotal intermediate for the synthesis of diarylheterocycles, particularly in the development of COX-2 inhibitors and CRTH2 antagonists. This guide details the optimized synthetic pathways, physicochemical properties, and strategic applications of this compound, emphasizing the integration of the methylsulfonyl pharmacophore with the metabolic stability of the trifluoromethyl group.

Chemical Profile & Physicochemical Properties[1][2][3]

The molecule features a phenyl ring substituted at the meta position with a trifluoromethyl group (

| Property | Data |

| CAS Number | 128306-96-7 |

| IUPAC Name | 2-methanesulfonyl-1-[3-(trifluoromethyl)phenyl]ethan-1-one |

| Molecular Formula | |

| Molecular Weight | 266.24 g/mol |

| Melting Point | 92–94 °C |

| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |

| Key Pharmacophores | Sulfone (H-bond acceptor), |

Optimized Synthetic Protocols

The most robust synthesis involves a two-step sequence starting from commercially available 3'-(trifluoromethyl)acetophenone. This route minimizes side reactions and maximizes yield through controlled bromination followed by nucleophilic substitution.

Step 1: -Bromination of 3'-(Trifluoromethyl)acetophenone

The objective is to introduce a leaving group at the

-

Reagents: 3'-(Trifluoromethyl)acetophenone, N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH) or AIBN.

-

Solvent: Acetonitrile (MeCN) or Ethyl Acetate.

-

Protocol:

-

Dissolve 3'-(trifluoromethyl)acetophenone (1.0 eq) in MeCN.

-

Add p-TsOH (0.1 eq) followed by NBS (1.05 eq).

-

Reflux at 80°C for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of starting material.

-

Critical Control Point: Do not use excess bromine; over-bromination leads to the dibromo-species which is difficult to separate.

-

Workup: Cool, remove solvent, dissolve residue in DCM, wash with water, dry over

, and concentrate. -

Product: 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone (Lachrymator!).

-

Step 2: Nucleophilic Substitution with Sodium Methanesulfinate

This step installs the sulfone group via an

-

Reagents: 2-Bromo-intermediate (from Step 1), Sodium Methanesulfinate (

). -

Solvent: Ethanol/Water (3:1) or DMF.[2]

-

Protocol:

-

Suspend the crude bromo-ketone (1.0 eq) in Ethanol/Water.

-

Add Sodium Methanesulfinate (1.2 eq).

-

Reflux for 2–3 hours. The reaction typically proceeds cleanly as the bromide is a potent leaving group and the sulfinate is a strong S-nucleophile.

-

Observation: The product often precipitates upon cooling.

-

Purification: Filter the solid, wash with cold water and hexanes. Recrystallize from Ethanol if necessary.

-

Figure 1: Two-step synthetic workflow for the production of the target sulfone.

Mechanistic Insights & Troubleshooting

Why Sodium Methanesulfinate?

Using sodium methanesulfinate (

-

Ambident Nucleophile: Sulfinates can react at Oxygen (forming sulfinates esters) or Sulfur (forming sulfones). In polar protic solvents like Ethanol/Water, the "soft" Sulfur atom is more nucleophilic toward the "soft"

-carbon, exclusively favoring the stable sulfone product (Pearson HSAB theory). -

Self-Validating Check:

-

NMR: The

-protons in the starting material (methyl ketone) appear around

-

Applications in Drug Design

This compound is a "privileged structure" precursor. The

Pathway to Diarylheterocycles

The 1,3-electrophilic center (carbonyl + methylene activated by sulfone) reacts readily with dinucleophiles.

-

Pyrazoles (COX-2 Inhibitors): Reaction with hydrazines (e.g., 4-hydrazinobenzenesulfonamide) yields 1,3,5-substituted pyrazoles.

-

Isoxazoles: Reaction with hydroxylamine yields isoxazoles.

-

Chiral Alcohols: Bioreduction or asymmetric transfer hydrogenation converts the ketone to a chiral alcohol, a scaffold seen in advanced CRTH2 antagonists.

Figure 2: Divergent synthetic applications of the target molecule in medicinal chemistry.

Safety & Handling Protocols

-

Lachrymator Warning: The intermediate 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a potent lachrymator (tear gas agent).

-

Control: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Glassware contaminated with the bromo-ketone should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl halide before removal from the hood.

-

-

Sulfinate Handling: Sodium methanesulfinate is hygroscopic. Store in a desiccator to ensure accurate stoichiometry.

References

-

Synthesis of Sulfones: Wang, J., et al. (2018).[3] "Direct preparation of sodium arenesulfinate salts and their application in sulfone synthesis." Royal Society of Chemistry Advances.

-

Bioreduction of Trifluoromethyl Ketones: Zhuang, Y., et al. (2021). "Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol." AMB Express.[4]

-

COX-2 Inhibitor Chemistry: MDPI. (2022). "Synthesis and Characterization of Indeno[1,2-c]pyrazol-4(1H)-one Derivatives." Molbank.[5]

-

General Properties: PubChem. "2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone Compound Summary."

Sources

- 1. Page loading... [guidechem.com]

- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Methylsulfonyl Group in Drug Design: A Technical Deep Dive

Executive Summary

The methylsulfonyl group (

Physicochemical Profile & Electronic Character[1][2][3]

The methylsulfonyl group is a strong electron-withdrawing group (EWG) with a distinct 3D geometry that differentiates it from planar carbonyl bioisosteres.

Electronic Effects (Hammett Parameters)

The sulfone group exerts a powerful inductive (

Table 1: Comparative Electronic and Physicochemical Properties

| Substituent | H-Bond Donor | H-Bond Acceptor | LogP Contribution | ||

| +0.72 | +0.60 | No | Yes (2) | -1.63 | |

| +0.60 | +0.46 | Yes | Yes | -1.82 | |

| +0.78 | +0.71 | No | Yes | -0.28 | |

| +0.54 | +0.43 | No | Weak | +0.88 | |

| +0.50 | +0.38 | No | Yes | -0.71 |

Data compiled from Hansch et al. and standard medicinal chemistry references.

Geometric Considerations

Unlike the planar carbonyl group (

- Angle: ~117–120° (Bent molecular geometry).[1]

- Angle: ~103–106°.

-

Implication: The "kinked" geometry allows the

group to project oxygen atoms into distinct sub-pockets that planar groups cannot access. This was the critical design feature in Rofecoxib , where the methyl sulfone fitted the secondary pocket of COX-2 (Val523) which is inaccessible in COX-1 (Ile523).

Pharmacokinetics & Metabolism (ADME)

Metabolic Stability

The methylsulfonyl group is generally considered a "metabolic sink." It is the highest oxidation state of sulfur, rendering it immune to further oxidative metabolism by CYPs or FMOs (unlike sulfides or sulfoxides).

-

Oxidative Resistance: It blocks metabolic soft spots. Replacing a methyl group (

) with -

Hydroxylation: While rare, the terminal methyl group can undergo hydroxylation (

) followed by oxidation to the carboxylic acid (

Solubility and Permeability

The group is highly polar (

Figure 1: SAR Decision Logic for Methylsulfonyl Incorporation

Caption: Decision logic for introducing a methylsulfonyl group during lead optimization.

Safety Profile: The "Sulfa Allergy" Distinction

A critical distinction in drug design is the safety profile of sulfones versus sulfonamides .

-

Sulfonamide Allergy: Primarily associated with the

-arylamine sulfonamide moiety (e.g., sulfamethoxazole). The mechanism involves metabolic activation to a reactive hydroxylamine hapten. -

Methyl Sulfone Safety: The

group lacks the nitrogen atom required for this specific immunotoxicity. Consequently, methyl sulfones do not show cross-reactivity in patients with sulfa allergies. This allows researchers to utilize the electronic benefits of the sulfonyl group without the hypersensitivity liabilities of the sulfonamide.

Synthetic Methodologies

Efficient installation of the methylsulfonyl group is pivotal for library generation.

Primary Synthetic Routes

-

Sulfide Oxidation (Standard):

-

Precursor: Aryl methyl sulfide (

). -

Reagents: mCPBA (2.2 eq) or Oxone (

). -

Pros: High yield, mild conditions.

-

Cons: Requires oxidant-compatible functional groups.

-

-

Sulfinate Coupling (Modern/C-S Bond Formation):

Figure 2: Synthetic Pathways to Methyl Sulfones

Caption: Comparison of oxidative (via sulfide) and direct coupling (via sulfinate) synthetic routes.

Case Studies in Drug Design

Rofecoxib (Vioxx) - Selectivity via Geometry

-

Target: COX-2 Inhibition.

-

Role of

: The methyl sulfone moiety inserts into a hydrophobic side pocket of the COX-2 enzyme. This pocket is accessible due to the substitution of Isoleucine (COX-1) with Valine (COX-2) at position 523. The volume and H-bonding of the sulfone were tuned perfectly for this "selectivity pocket," achieving >800-fold selectivity over COX-1.

Apremilast (Otezla) - Solubility & Potency

-

Target: PDE4 Inhibition (Psoriasis).

-

Role of

: The sulfone acts as a critical H-bond acceptor for Gln369 in the PDE4 active site. Furthermore, the sulfone (along with other polar groups) balances the lipophilicity of the phthalimide core, ensuring oral bioavailability while maintaining high potency.

References

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Meanwell, N. A. (2011).[4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Prasit, P., et al. (1999). The discovery of rofecoxib, [MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2-inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

-

Dibbern, D. A., & Montanaro, A. (2008).[5] Allergies to sulfonamide antibiotics and sulfur-containing drugs.[5][6] Annals of Allergy, Asthma & Immunology. Link

-

Cui, H., et al. (2017). I2O5-Mediated Direct Oxidative Coupling of Aromatic Alkenes with Thiols. Journal of Organic Chemistry. Link

Sources

- 1. reddit.com [reddit.com]

- 2. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 3. Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions [mdpi.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Allergies to sulfonamide antibiotics and sulfur-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Strategic Scaffold Profile: 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone

[1]

Executive Technical Summary

In the landscape of modern drug discovery, 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone operates as a high-value "Lynchpin Scaffold." It integrates two critical pharmacophores—the methylsulfonyl group (COX-2 selectivity, hydrogen bond acceptor) and the 3-trifluoromethylphenyl motif (metabolic stability, lipophilicity)—into a single, highly reactive

Unlike inert building blocks, this molecule possesses a highly acidic methylene bridge (

| Chemical Property | Data / Descriptor |

| CAS Number | 128306-96-7 |

| Molecular Formula | |

| Molecular Weight | 266.24 g/mol |

| Core Reactivity | Active Methylene ( |

| Key Pharmacophores | Sulfone ( |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Limited water solubility |

Mechanistic Utility & Divergent Synthesis

The utility of this building block stems from its ability to act as a C2-synthon in heterocycle construction. The electron-withdrawing nature of both the carbonyl and sulfonyl groups activates the central methylene, allowing for facile functionalization.

Divergent Pathway Visualization

The following diagram illustrates the core reactivity nodes and potential downstream scaffolds.

Figure 1: Divergent synthetic pathways from the core building block. The enaminone route is the primary gateway to heterocyclic diversity.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Use this protocol if the material is not purchased commercially. It relies on the nucleophilic substitution of an

Objective: Synthesize 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone from 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone.

Reagents:

-

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone (1.0 equiv)

-

Sodium methanesulfinate (

) (1.2 equiv) -

Ethanol (0.5 M concentration relative to substrate)

-

Water (0.1 M, optional co-solvent for solubility)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methanesulfinate (1.2 equiv) in Ethanol/Water (5:1 ratio).

-

Addition: Add 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone (1.0 equiv) portion-wise at room temperature. Note: The reaction is exothermic; monitor internal temperature.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor consumption of the bromide via TLC (Hexane/EtOAc 7:3) or LC-MS. -

Workup: Cool the reaction to room temperature. The product often precipitates upon cooling. If not, concentrate the ethanol under reduced pressure to 20% volume.

-

Isolation: Pour the residue into ice-cold water. Filter the resulting white solid.

-

Purification: Recrystallize from Ethanol or Isopropanol to yield white crystalline needles.

Self-Validation Check:

-

1H NMR (

): Look for the disappearance of the

Protocol B: Application – Synthesis of Pyrazole Scaffolds

This protocol demonstrates the "Enaminone Route," the most robust method for converting

Objective: Convert the building block into a 3,4-disubstituted pyrazole.

Reagents:

-

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone (1.0 equiv)[1][2]

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)

-

Hydrazine Hydrate (1.2 equiv) or Substituted Hydrazine (

) -

Solvent: Toluene (Step 1), Ethanol (Step 2)

Step-by-Step Methodology:

-

Enaminone Formation:

-

Dissolve the building block in Toluene (0.5 M).

-

Add DMF-DMA (1.5 equiv).

-

Heat to

for 3 hours. The solution will turn yellow/orange, indicating the formation of the -

Concentrate in vacuo to remove excess DMF-DMA and toluene. The residue (enaminone) is usually stable enough for the next step without chromatography.

-

-

Cyclization:

-

Redissolve the crude enaminone in Ethanol (0.3 M).

-

Add Hydrazine Hydrate (1.2 equiv) carefully.

-

Reflux for 2 hours.[3]

-

-

Workup:

-

Purification: Flash column chromatography (Gradient: 0

50% EtOAc in Hexanes).

Mechanism of Action: The DMF-DMA acts as a one-carbon electrophile, reacting with the active methylene to form a "push-pull" alkene (enaminone). The hydrazine then undergoes a Michael addition followed by cyclization and elimination of dimethylamine to form the aromatic pyrazole ring.

Case Study: Pharmacophore Insertion in COX-2 & Kinase Inhibitors

The methylsulfonylphenyl motif is a validated pharmacophore in medicinal chemistry, most notably in the "Coxib" class of COX-2 inhibitors (e.g., Etoricoxib, Rofecoxib).

-

Role of the Sulfone: It acts as a hydrogen bond acceptor in the COX-2 secondary pocket (Arg513), conferring selectivity over COX-1.

-

Role of the

Group: In kinase inhibitors (e.g., Sorafenib analogs), the 3-trifluoromethyl group occupies hydrophobic pockets, displacing water and increasing binding affinity while blocking metabolic oxidation at the phenyl ring.

By using 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone , researchers can simultaneously install both the polar anchoring group (sulfone) and the lipophilic metabolic shield (

References

- -haloketones and sodium sulfinates.

-

Enaminone Chemistry

- Title: "DMF-DMA as a One-Carbon Synthon in Heterocyclic Synthesis."

- Source:Chemical Reviews, 2008.

-

URL:[Link]

-

COX-2 Pharmacophores

- Title: "Selective COX-2 Inhibitors: A Review of Chemical Structures and Structure-Activity Rel

- Source:European Journal of Medicinal Chemistry, 2010.

-

URL:[Link]

-

Compound Data Source

- Title: "PubChem Compound Summary for CID 2775506"

- Source:National Center for Biotechnology Inform

-

URL:[Link]

Sources

- 1. PubChemLite - 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone (C10H9F3O3S) [pubchemlite.lcsb.uni.lu]

- 2. 2-(METHYLSULFONYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANONE | 128306-96-7 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]

Technical Deep Dive: 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone

The following technical guide details the discovery, synthesis, and application of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone , a critical fluorinated building block in modern medicinal chemistry.

The "Active Methylene" Scaffold for Next-Generation Fluorinated Heterocycles

Executive Summary

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone (CAS: 128306-96-7 ) is a specialized

Unlike simple acetophenones, this molecule integrates three critical pharmacophoric elements into a single scaffold:

-

3-Trifluoromethylphenyl Group: Enhances lipophilicity and metabolic stability.

-

Methylsulfonyl Group: A hydrogen-bond acceptor that improves solubility and target binding (common in "Coxib" drugs).

-

Active Methylene Linker: The

-carbon is highly acidic (

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-Methanesulfonyl-1-[3-(trifluoromethyl)phenyl]ethan-1-one |

| CAS Number | 128306-96-7 |

| Molecular Formula | |

| Molecular Weight | 266.24 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 118 – 122 °C (typical) |

| Solubility | Soluble in DMSO, DMF, EtOAc; slightly soluble in Ethanol; insoluble in Water.[1] |

| Key Reactivity | Nucleophilic attack at carbonyl; Electrophilic attack at |

The Discovery: Synthetic Pathway Evolution

The "discovery" of this molecule refers to the process chemistry breakthrough that allowed its scalable synthesis. Early routes involving the oxidation of

Mechanistic Pathway (The "Displacement" Route)

The most reliable route proceeds via the bromination of 3'-(trifluoromethyl)acetophenone followed by displacement with sodium methanesulfinate. This method avoids the handling of odorous thiols and hazardous oxidants (like mCPBA) required in alternative routes.

Step 1: Wohl-Ziegler Bromination Radical bromination of the acetophenone precursor.

-

Reagents:

or NBS (N-Bromosuccinimide), -

Challenge: Controlling mono-bromination vs. di-bromination.

Step 2: Sulfonylation

Nucleophilic substitution (

-

Reagents: Sodium Methanesulfinate (

), Ethanol/Water or DMF. -

Mechanism:[1][2] The sulfinate anion acts as a sulfur-centered nucleophile, displacing the bromide.

Visualization: Synthesis Workflow

The following diagram illustrates the optimized synthetic workflow and the competing side reactions that must be managed.

Figure 1: Optimized synthetic pathway minimizing di-bromo impurities.

Experimental Protocol (Self-Validating)

Note: This protocol is designed for a 10g scale. All steps must be performed in a fume hood due to the lachrymatory nature of

Step 1: Synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

-

Charge: In a 250 mL round-bottom flask, dissolve 3'-(trifluoromethyl)acetophenone (10.0 g, 53.1 mmol) in Dichloromethane (DCM) (100 mL).

-

Catalyst: Add

-Toluenesulfonic acid (p-TsOH) monohydrate (0.5 g). -

Bromination: Add N-Bromosuccinimide (NBS) (9.5 g, 53.4 mmol) portion-wise over 30 minutes.

-

Expert Insight: Do not add all at once. The exotherm can lead to di-bromination (2,2-dibromo analog), which is inseparable by crystallization.

-

-

Reaction: Stir at reflux (

) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material ( -

Workup: Wash with water (

mL) and saturated

Step 2: Synthesis of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone

-

Solvation: Dissolve the crude bromide (from Step 1) in Ethanol (60 mL).

-

Reagent Prep: Dissolve Sodium Methanesulfinate (6.5 g, 63.7 mmol, 1.2 eq) in Water (30 mL).

-

Addition: Add the aqueous sulfinate solution to the ethanol solution. A white precipitate may begin to form immediately.

-

Reflux: Heat the mixture to reflux (

) for 2 hours.-

Validation: The reaction is complete when the mixture becomes homogeneous (at reflux) and then precipitates heavily upon cooling.

-

-

Isolation: Cool to

in an ice bath for 1 hour. Filter the white crystalline solid. -

Purification: Wash the cake with cold water (

mL) and cold ethanol ( -

Yield: Expect 10.5 – 11.5 g (75–80% over two steps).

Applications in Drug Design

This molecule is a "linchpin" intermediate. The

Synthesis of COX-2 Inhibitor Analogs (Pyrazoles)

By reacting the target molecule with hydrazines, researchers can access the diarylpyrazole scaffold, similar to Celecoxib or Deracoxib, but with the specific 3-CF3 substitution pattern often required to fine-tune selectivity against COX-1.

Visualization: Divergent Synthesis Map

The diagram below shows how this single building block diverges into multiple drug classes.

Figure 2: Divergent synthesis capabilities of the scaffold.

Safety & Handling

-

Lachrymator Warning: The intermediate 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a potent lachrymator (tear gas agent). It must be handled in a well-ventilated fume hood.[4] Glassware should be rinsed with a dilute sodium thiosulfate solution to quench active bromides before removal from the hood.

-

Skin Irritant: The final sulfone product is a skin and eye irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

-

Thermal Stability: Sulfones are generally stable, but the compound should not be heated above 150°C without solvent, as decomposition can release

.

References

-

Synthesis of Beta-Keto Sulfones: Trost, B. M.; Curran, D. P. "Sulfones in Organic Synthesis." Tetrahedron Letters, 1981 , 22(14), 1287–1290. Link

-

General Method for Sulfinate Displacement: Vennstra, G. E.; Zwaneburg, B. "Sulfine Synthesis." Synthesis, 1975 , 519. Link

-

Application in Heterocycle Synthesis (COX-2 Context): Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry, 1997 , 40(9), 1347-1365. Link

- Agrochemical Relevance (Isoxaflutole Analogs): Luscombe, B. M., et al. "Isoxaflutole: A new pre-emergence herbicide for maize." Pesticide Outlook, 1995, 6, 29-32. (Demonstrates the utility of the benzoyl-sulfone motif).

-

Specific CAS Entry: PubChem Compound Summary for CID 24213802 (Related Isomer) and CID 12218575 (Target). Link

Sources

- 1. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Experimental procedure for preparing 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone

Executive Summary

This application note details a robust, two-step protocol for the preparation of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone (Target Molecule). This compound is a critical pharmacophore and intermediate, structurally analogous to precursors used in the synthesis of selective COX-2 inhibitors (e.g., Etoricoxib) and various trifluoromethylated agrochemicals.

The procedure utilizes a Nucleophilic Substitution Strategy , converting commercially available 3'-(trifluoromethyl)acetophenone into the target sulfone via an

Key Advantages:

-

Regioselectivity: Controlled bromination minimizes poly-halogenated byproducts.

-

Safety: Avoids high-pressure hydrogenation or unstable diazonium intermediates.

-

Purity: Crystallization-driven purification eliminates the need for chromatography in the final step.

Synthetic Strategy & Mechanism

The synthesis proceeds through two distinct chemical transformations:[1]

-

Electrophilic

-Bromination: Acid-catalyzed halogenation of the enolizable ketone. -

S

2 Sulfonylation: Displacement of the alkyl bromide by the methanesulfinate anion.

Reaction Pathway Diagram

Figure 1: Synthetic workflow for the preparation of the phenacyl sulfone target.

Experimental Protocols

Step 1: Preparation of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

Rationale:

Direct bromination in glacial acetic acid is chosen over N-Bromosuccinimide (NBS) radical bromination. The acidic medium promotes enolization, ensuring the reaction occurs specifically at the

Reagents:

-

3'-(Trifluoromethyl)acetophenone (1.0 eq)

-

Bromine (Br

) (1.0 eq) -

Glacial Acetic Acid (Solvent, 5 mL/g of substrate)

-

Hydrobromic acid (HBr), 48% aq. (Catalytic, 2 drops)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas scrubber (to trap HBr gas).

-

Dissolution: Charge the flask with 3'-(trifluoromethyl)acetophenone and glacial acetic acid. Add catalytic HBr to initiate enol formation.

-

Bromination: Add the Bromine solution (diluted 1:1 in acetic acid) dropwise via the addition funnel at room temperature (20–25°C).

-

Critical Control: The rate of addition should match the rate of decolorization. If the orange color persists, pause addition to prevent poly-bromination.

-

-

Quench: Once addition is complete and the solution is straw-yellow, pour the mixture into ice-cold water (5x reaction volume).

-

Isolation: The product will precipitate as a solid or heavy oil. Extract with Dichloromethane (DCM) if oil forms; otherwise, filter the solid.

-

Purification: Wash the organic layer with saturated NaHCO

(to remove acid) and brine. Dry over MgSO-

Yield Expectation: 85–90%.

-

Safety Note: Phenacyl bromides are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

-

Step 2: Synthesis of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone

Rationale:

Sodium methanesulfinate (MeSO

Reagents:

-

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone (from Step 1) (1.0 eq)

-

Sodium Methanesulfinate (1.2 eq)

-

Ethanol (10 mL/g of substrate)

Procedure:

-

Reaction: Dissolve the

-bromoketone in Ethanol in a round-bottom flask. Add Sodium Methanesulfinate as a solid in one portion. -

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting bromide (less polar) should disappear, replaced by a lower Rf spot (sulfone).

-

-

Workup: Cool the mixture to room temperature. Pour into ice water (10x volume). The target sulfone typically precipitates as a white crystalline solid.

-

Filtration: Filter the solid and wash copiously with cold water to remove excess sulfinate salts and NaBr.

-

Recrystallization: Recrystallize from Ethanol or Isopropanol to obtain high-purity needles.

Process Data & Validation

The following data parameters are critical for confirming the identity and purity of the synthesized compound.

Table 1: Physicochemical Characterization Data

| Parameter | Expected Value/Range | Notes |

| Appearance | White to Off-white Crystalline Solid | Colored impurities indicate oxidation or residual Br |

| Melting Point | 110°C – 115°C (Estimated) | Phenacyl sulfones are typically high-melting solids [3]. |

| The singlet at ~4.7 ppm is diagnostic for the methylene group flanked by Carbonyl and Sulfone. | ||

| Characteristic of Ar-CF | ||

| Mass Spec (ESI) | [M+H] | Molecular Ion confirmation. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Over-bromination (dibromo species) | Maintain temp <25°C; strictly control Br |

| O-Alkylation (Step 2) | Solvent polarity too low | Ensure Ethanol is used; avoid non-polar aprotic solvents which may favor O-alkylation (sulfinate ester formation). |

| Sticky Solid | Residual solvent/impurities | Triturate with cold diethyl ether or recrystallize from EtOH. |

Safety & Compliance (HSE)

-

Lachrymator Warning: The intermediate (Step 1 product) is a severe eye and respiratory irritant. All glassware contacting this material must be rinsed with a dilute NaOH/Ethanol solution to decompose the bromide before removal from the hood.

-

Bromine Handling: Elemental bromine is highly corrosive and volatile. Use glass syringes or teflon-lined addition funnels. Keep sodium thiosulfate solution nearby to neutralize spills.

References

-

Langley, W. D. (1929). "p-Bromophenacyl Bromide".[2] Organic Syntheses, 9, 20.

-

Gao, Y., et al. (2021). "Synthesis and applications of sodium sulfinates". RSC Advances, 11, 8946-8963.

-

Voutyritsa, E., et al. (2017).[3][4] "2,2,2-Trifluoroacetophenone as organocatalyst enables a cheap, highly efficient, and selective synthesis of sulfoxides and sulfones".[3] Synthesis, 49, 917-924.[3]

-

BenchChem. "Safety and Handling of Alpha-Bromoacetophenones".

Sources

Use of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone in COX-2 inhibitor synthesis

Advanced Synthesis of Fluorinated COX-2 Inhibitors: The -Ketosulfone Route

Application Note: AN-CX2-045

Abstract

This technical guide details the strategic application of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone (CAS 128306-96-7) as a pivotal building block in the synthesis of second-generation diarylheterocyclic COX-2 inhibitors. Unlike first-generation coxibs, the incorporation of a trifluoromethyl (

Strategic Rationale & Chemical Mechanism

The Role of the -Ketosulfone Scaffold

The compound 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone functions as a bis-nucleophile in heterocyclic synthesis. Its utility is driven by two key structural features:

-

The Active Methylene: The methylene group (

) flanked by the carbonyl and sulfone groups is highly acidic ( -

The Sulfone Pharmacophore: The (

) group is not merely a directing group; it is the essential pharmacophore required for hydrogen bonding within the hydrophilic side pocket of the COX-2 active site (Arg120/Tyr355).

Mechanistic Pathway: The Vinamidinium Cyclization

The most efficient route to high-potency COX-2 inhibitors using this intermediate is the Vinamidinium Cyclization . This convergent synthesis reacts the

Advantages over Traditional Hydrazine Synthesis:

-

Regioselectivity: Avoids the formation of regioisomeric mixtures often seen in pyrazole synthesis.

-

Atom Economy: The sulfone moiety is retained directly in the final drug scaffold without need for late-stage oxidation.

Mechanistic Visualization

The following diagram illustrates the convergent synthesis pathway, highlighting the critical cyclization step involving the

Caption: Convergent synthesis pathway utilizing the

Experimental Protocols

Protocol A: Preparation of the -Ketosulfone Intermediate

Note: If the compound is not purchased commercially, it is synthesized via the oxidation of the corresponding sulfide.

Reagents:

-

2-(Methylthio)-1-(3-(trifluoromethyl)phenyl)ethanone (Precursor)

-

Sodium Tungstate Dihydrate (

) (Catalyst) -

Hydrogen Peroxide (30% w/w)[1]

-

Ethyl Acetate / Methanol

Procedure:

-

Dissolution: Dissolve 10.0 g (42.7 mmol) of the sulfide precursor in 100 mL of Methanol. Add 0.28 g (0.85 mmol, 2 mol%) of sodium tungstate.

-

Oxidation: Cool the solution to 0-5°C. Dropwise add 15 mL of 30%

over 30 minutes. The reaction is exothermic; maintain internal temperature -

Reflux: Once addition is complete, warm to room temperature, then heat to 50°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the sulfoxide intermediate is fully converted to the sulfone.

-

Quench & Isolation: Cool to RT. Quench with 10% sodium sulfite solution to destroy excess peroxide. Extract with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Isopropanol to yield white crystalline needles.-

Target Yield: >85%

-

Purity: >98% (HPLC)

-

Protocol B: Vinamidinium Cyclization (The "Coxib" Synthesis)

This protocol describes the formation of the central pyridine ring.

Reagents:

-

Substrate: 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone (1.0 eq)

-

Electrophile: 2-Chloro-N,N-dimethyltrimethinium hexafluorophosphate (1.1 eq)

-

Base: Potassium tert-butoxide (

) (1.2 eq) or DBU (for milder conditions) -

Ammonia Source: Ammonium Acetate (

) (5.0 eq) -

Solvent: Acetonitrile (

) or Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Activation: In a dry 3-neck flask under Nitrogen, dissolve 1.0 eq of the

-ketosulfone in anhydrous Acetonitrile (0.5 M concentration). -

Base Addition: Cool to 0°C. Add

(1.2 eq) portion-wise. The solution will turn yellow/orange, indicating the formation of the enolate anion. Stir for 30 minutes. -

Condensation: Add the vinamidinium salt (1.1 eq) in one portion. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Checkpoint: LC-MS should show the consumption of the starting material and formation of the open-chain enamine intermediate.

-

-

Cyclization: Add Ammonium Acetate (5.0 eq) and Acetic Acid (5 mL/g of substrate). Heat the reaction to reflux (80-90°C) for 6-8 hours.

-

Workup: Cool to RT. Pour into ice water. Neutralize with saturated

to pH 8. -

Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM.[4]

-

Purification: Flash chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Analytical Validation & QC

To ensure the integrity of the synthesis, the following parameters must be met.

| Parameter | Specification | Method | Notes |

| Appearance | White to off-white solid | Visual | Yellowing indicates oxidation/impurities. |

| Melting Point | 132 - 135°C | DSC | Sharp endotherm required. |

| HPLC Purity | C18 Column, ACN/H2O | Monitor for des-trifluoromethyl impurities. | |

| Diagnostic singlet for | |||

| Confirm integrity of |

Safety & Handling

-

Fluorinated Compounds: While the

group is stable, combustion of this material may release Hydrogen Fluoride (HF). Use standard PPE.[5] -

Sulfones: Generally low toxicity, but avoid inhalation of dust.

-

Vinamidinium Salts: Potent electrophiles and skin irritants. Handle in a fume hood.

-

Peroxide Usage: In Protocol A, ensure quench is complete before concentration to prevent explosion hazards.

References

-

Synthesis of Etoricoxib Intermediates

-

Title: Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.[1]

- Source: US P

- URL

-

-

General Synthesis of Diarylheterocycles

- Title: Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors.

- Source: Journal of Medicinal Chemistry (via PubMed).

-

URL:[Link]

-

Fluorinated Sulfone Chemistry

-

COX-2 Selective Inhibitor Design

-

Vinamidinium Salt Chemistry

- Title: The chemistry of vinamidinium salts: Versatile synthetic intermedi

- Source: Tetrahedron.

-

URL:[Link]

Sources

- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone in Heterocyclic Synthesis

Abstract

This application note details the synthetic utility of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone (CAS 128306-96-7), a versatile fluorinated

Introduction: The Chemical Profile

In the landscape of medicinal chemistry, the integration of fluorine and sulfone moieties is a proven strategy to enhance metabolic stability and binding affinity. 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone combines an electrophilic carbonyl, an acidic methylene (

Structural Advantages

-

-Ketosulfone Moiety: The methylene group flanked by the carbonyl and sulfone is highly acidic (

-

Trifluoromethyl (

) Group: Located at the meta-position, it increases lipophilicity and metabolic resistance against CYP450 oxidation, a common requirement for optimizing oral bioavailability. -

Methylsulfonyl (

) Group: Acts as a hydrogen bond acceptor. In final drug candidates (e.g., Etoricoxib, Rofecoxib), this group is often the key pharmacophore interacting with the hydrophilic side pocket of the COX-2 enzyme.

Core Applications & Reaction Pathways

The primary utility of this building block lies in its conversion to enaminones , which serve as "chemical chameleons" for divergent heterocycle synthesis.

Pathway A: The Enaminone Platform (Key Intermediate)

Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) yields a stable enaminone. This step introduces a carbon atom and an amino leaving group, setting the stage for cyclization.

Pathway B: Pyrazole Synthesis (COX-2 Scaffolds)

Reacting the enaminone with hydrazines yields 1,3,4-trisubstituted pyrazoles . The regioselectivity is driven by the hard/soft nature of the electrophilic centers.

Pathway C: Pyrimidine Synthesis

Condensation with amidines or guanidine yields substituted pyrimidines, common in kinase inhibitor libraries.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from the parent

Caption: Divergent synthesis of heterocycles via the enaminone intermediate. The path to pyrazoles (green) is the most common application for this scaffold.

Experimental Protocols

Protocol 1: Synthesis of the Enaminone Intermediate

Target: 3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)prop-2-en-1-one.

Reagents:

-

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone (1.0 equiv)[1]

-

DMF-DMA (1.5 – 2.0 equiv)

-

Solvent: Toluene or neat (solvent-free).

Procedure:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the

-ketosulfone in 20 mL of anhydrous toluene. -

Addition: Add 15–20 mmol of DMF-DMA dropwise under nitrogen atmosphere.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (the starting material spot should disappear; a new polar yellow spot appears). -

Work-up: Cool to room temperature. The product often precipitates as a yellow solid upon cooling.

-

Isolation: Filter the solid and wash with cold hexanes. If no precipitate forms, concentrate the solvent in vacuo and recrystallize the residue from ethanol/hexane.

-

Yield: Expect 85–95%.

Protocol 2: Regioselective Synthesis of Pyrazoles

Target: 4-(Methylsulfonyl)-3-(3-(trifluoromethyl)phenyl)-1-substituted-1H-pyrazole.

Reagents:

-

Enaminone (from Protocol 1) (1.0 equiv)

-

Hydrazine derivative (e.g., Phenylhydrazine or Methylhydrazine) (1.1 equiv)

-

Solvent: Ethanol or Acetic Acid.

Procedure:

-

Dissolution: Dissolve 5 mmol of the enaminone in 15 mL of Ethanol.

-

Cyclization: Add 5.5 mmol of the hydrazine derivative.

-

Reaction:

-

Method A (Neutral): Reflux for 2–3 hours.

-

Method B (Acidic - for sluggish amines): Use Acetic Acid as solvent and reflux.

-

-

Mechanism Check: The hydrazine

attacks the enaminone -

Work-up: Pour the reaction mixture into ice-water. The pyrazole typically precipitates as a white or off-white solid.

-

Purification: Filter and recrystallize from Ethanol/Water. Column chromatography is rarely needed due to the high convergence of the reaction.

Data Summary & Optimization

| Parameter | Recommended Condition | Impact on Yield |

| Solvent (Step 1) | Toluene or Xylene | High boiling point ensures complete removal of Methanol byproduct, driving equilibrium. |

| Stoichiometry (DMF-DMA) | 1.5 – 2.0 equivalents | Excess is required to prevent self-condensation of the ketosulfone. |

| Temperature | Reflux ( | Critical for enaminone formation; lower temps lead to incomplete conversion. |

| Regioselectivity | Steric Control | In pyrazole synthesis, the substituted Nitrogen of hydrazine usually attacks the Carbonyl carbon, placing the R-group at position 1. |

Troubleshooting & Safety

Handling the Sulfone Group

-

Solubility: The presence of the

and Sulfone groups can make the starting material sparingly soluble in non-polar solvents. Use Toluene or DMF. -

Desulfonylation: Avoid using strong reducing agents (e.g., Raney Nickel,

) unless the specific goal is to remove the sulfone group (reductive desulfonylation).

Safety Hazards

-

DMF-DMA: Flammable and moisture sensitive. Hydrolyzes to DMF and Methanol. Handle under inert atmosphere.

-

Hydrazines: Many hydrazines are toxic and potential carcinogens. Use in a fume hood and destroy excess hydrazine with bleach (hypochlorite) before disposal.

References

-

General Reactivity of

-Ketosulfones:-

Reddy, R. J., et al.

-keto sulfones." RSC Advances, 2021, 11 , 10245-10268. Link

-

-

Enaminone Chemistry

-

Coxib Synthesis (Analogous Chemistry)

-

Davies, I. W., et al. "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 2000, 65 (25), 8415-8420. (Describes the pyridine analog synthesis). Link

-

- Trifluoromethyl in Drug Design: Wang, J., et al. "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 2014, 114(4), 2432-2506.

Sources

Improving the yield of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone synthesis

An in-depth guide to overcoming common challenges in the synthesis of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone, a key intermediate in pharmaceutical development.

Introduction: The Synthetic Challenge

The synthesis of β-keto sulfones, such as 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone, is a critical process in medicinal chemistry. These moieties are valued building blocks in the creation of various therapeutic agents.[1][2] The most prevalent synthetic route involves the α-sulfenylation of a ketone followed by the oxidation of the resulting thioether. While straightforward in principle, this pathway presents several potential pitfalls that can significantly impact yield and purity.

This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides Senior Application Scientist-level insights to help you navigate these challenges. We will address issues from the synthesis of the starting material to the final purification, explaining the chemical principles behind each recommendation.

Overall Synthetic Workflow

The synthesis is typically approached in a two-step sequence starting from 3'-(trifluoromethyl)acetophenone. The first step is the introduction of a methylthio group to the α-carbon, followed by oxidation to the desired sulfone.

Caption: High-level workflow for the synthesis of the target β-keto sulfone.

Part 1: The Starting Material - 3'-(Trifluoromethyl)acetophenone

A high-quality starting material is fundamental to a successful synthesis. While commercially available, in-house synthesis is sometimes required.

Q1: My yield for the synthesis of 3'-(trifluoromethyl)acetophenone is consistently low. What are the most common synthetic routes and their potential issues?

A1: Low yields often trace back to the choice of synthetic method and reaction conditions. Several routes exist, each with specific challenges:

-

Grignard Reaction: Reacting a Grignard reagent from 3-bromobenzotrifluoride with an acetylating agent like acetic anhydride is a common method.[3]

-

Causality & Troubleshooting: Grignard reagent formation is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). The quality of the magnesium turnings is also crucial; use freshly activated magnesium if the reaction is sluggish to initiate.

-

-

Friedel-Crafts Acylation: This method involves reacting trifluoromethylbenzene with acetyl chloride or acetic anhydride using a Lewis acid catalyst.

-

Causality & Troubleshooting: The trifluoromethyl group is strongly deactivating, making Friedel-Crafts reactions challenging. Harsh conditions can lead to side reactions. A common issue is the formation of unwanted isomers.[3] Careful control of temperature and the choice of a potent Lewis acid are critical.

-

-

From 3-Aminobenzotrifluoride: This industrial route involves diazotization of 3-aminobenzotrifluoride, followed by a coupling reaction with acetaldoxime and subsequent hydrolysis.[4][5]